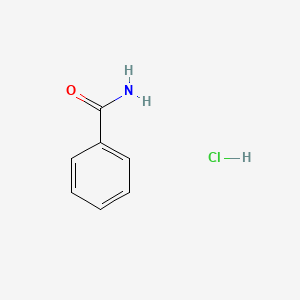

Benzamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

15934-46-0 |

|---|---|

Molecular Formula |

C7H8ClNO |

Molecular Weight |

157.60 g/mol |

IUPAC Name |

benzamide;hydrochloride |

InChI |

InChI=1S/C7H7NO.ClH/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H2,8,9);1H |

InChI Key |

SNIABFMMCKVXSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Innovations

Development of Novel Synthetic Routes to Benzamide (B126) Hydrochloride

The traditional synthesis of benzamide typically involves the reaction of benzoyl chloride with ammonia (B1221849), followed by treatment with hydrochloric acid to yield the hydrochloride salt. While effective, this method often involves harsh reagents and can generate significant waste. slideshare.net Consequently, research has been directed towards developing more innovative and sustainable synthetic pathways.

A notable route involves the direct reaction of benzoic acid and amines. For instance, a method utilizing benzoic acid, phosphorus oxychloride, and ammonia water in a mixed solvent system has been developed. This process avoids the use of benzoyl chloride and allows for solvent recovery, aligning with green chemistry principles. google.com Another approach describes the synthesis of benzamide derivatives from benzoic acids and amines under ultrasonic irradiation in the presence of a reusable solid acid catalyst, highlighting a green, rapid, and high-yielding process. researchgate.net

Exploration of Sustainable and Green Chemistry Approaches in Benzamide Hydrochloride Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of this compound. A key focus is the replacement of traditional solvents and reagents with more environmentally benign alternatives.

One such approach is the use of N-methyl pyrrolidone (NMP) as a solvent, which can also act as an acid-binding agent, thereby avoiding the need for stoichiometric amounts of a base. ccspublishing.org.cn This simplifies the reaction setup and workup procedures. Another green method involves the reaction of benzoic acid and urea, catalyzed by boric acid, to produce benzamide. This reaction proceeds with the evolution of carbon dioxide and ammonia as byproducts and can be performed without a dedicated catalyst, although boric acid improves the process. youtube.com

Furthermore, the development of solvent-free reaction conditions represents a significant advancement in green synthesis. For example, the synthesis of 1,3,5-triazine (B166579) derivatives from benzamidine (B55565) hydrochloride and benzyl (B1604629) alcohol has been optimized under solvent-free conditions, demonstrating the potential for waste reduction. researchgate.net The use of ultrasonic irradiation in conjunction with recoverable catalysts also presents a powerful green technology for benzamide synthesis. researchgate.net

Investigation of Catalytic Systems in this compound Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher efficiency, selectivity, and milder reaction conditions. The formation of the amide bond in benzamide has been a fertile ground for the development of novel catalytic systems.

Various metal-based catalysts have been investigated for their efficacy in promoting benzamide synthesis. For example, palladium-catalyzed aminocarbonylation of aryl chlorides with ammonia provides a direct route to benzamides. nih.gov Other less common processes for preparing benzamide derivatives involve converting a substituted benzoic acid into its corresponding acid halide and then reacting it with an appropriate amine, a reaction that can be conducted in the presence of an acid-binding agent. google.com

A highly innovative and green approach to the synthesis of benzamidine, a precursor to this compound, involves the use of ionic liquid-supported nano-metal catalysts. This method utilizes the hydrogenation of benzamidoxime (B57231), which is formed from the reaction of benzonitrile (B105546) and hydroxylamine (B1172632) hydrochloride. google.comgoogle.com

The catalyst, which can be an ionic liquid-loaded Rh(0) catalyst, demonstrates high activity and is recoverable, adding to the sustainability of the process. google.com The reaction proceeds in a green and efficient manner, highlighting the potential of combining nanomaterials and ionic liquids in catalysis. google.comgoogle.com The use of these supported catalysts is a key area of research, with studies on platinum nanoparticles dispersed in ionic liquids and supported on silica (B1680970) gel for hydrogenation reactions showing promise for various applications. rsc.org

The general scheme for this synthesis is as follows:

Benzamidoxime Formation: Benzonitrile reacts with hydroxylamine hydrochloride.

Hydrogenation: The resulting benzamidoxime is hydrogenated using an ionic liquid-supported nano-metal catalyst to form benzamidine. google.comgoogle.com

This method avoids harsh reagents and provides a pathway to high-purity benzamidine, which can then be converted to this compound.

In many synthetic routes to benzamide and its derivatives, the management of acidic byproducts is crucial for achieving high yields and purity. Acid-binding agents, or bases, are employed to neutralize acids generated during the reaction, such as the hydrogen chloride formed in the reaction of benzoyl chloride with an amine. Common acid-binding agents include organic bases like triethylamine (B128534) and pyridine, as well as inorganic bases such as potassium carbonate and sodium bicarbonate. google.comgoogle.comgoogle.com In some protocols, N-methyl pyrrolidone (NMP) has been shown to effectively trap HCl, eliminating the need for an additional base. ccspublishing.org.cn

Phase-transfer catalysis (PTC) is another important technique that facilitates reactions between reactants in different phases (e.g., an aqueous phase and an organic phase). wikipedia.orgslideshare.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can occur. wikipedia.org This is particularly useful in reactions involving ionic reactants that are soluble in water but not in the organic solvents where the organic substrate is dissolved. wikipedia.org In the synthesis of benzamidoxime from benzonitrile and hydroxylamine hydrochloride, a phase-transfer catalyst like benzyltriethylammonium chloride or PEG-2000 can be used in a biphasic system to improve the reaction efficiency. patsnap.com This approach allows for milder reaction conditions and can enhance reaction rates and yields. slideshare.netpatsnap.com

Table 1: Examples of Acid-Binding Agents and Phase Transfer Catalysts in Benzamide Synthesis

| Compound Type | Specific Example | Role in Synthesis | Reference |

| Acid-Binding Agent | Triethylamine | Neutralizes HCl byproduct | google.com |

| Acid-Binding Agent | Potassium Carbonate | Base in the formation of benzamidoxime | patsnap.com |

| Acid-Binding Agent | N-Methyl Pyrrolidone (NMP) | Solvent and acid scavenger | ccspublishing.org.cn |

| Phase-Transfer Catalyst | Benzyltriethylammonium chloride | Facilitates reaction between phases | patsnap.com |

| Phase-Transfer Catalyst | PEG-2000 | Facilitates reaction between phases | patsnap.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity is a primary goal in the synthesis of this compound. This is accomplished through the systematic optimization of various reaction parameters, including temperature, solvent, catalyst, and reactant concentrations. acs.org

For instance, in the synthesis of primary amides from acid chlorides and ammonium chloride, N-methyl pyrrolidone (NMP) was identified as the optimal solvent, leading to a 95% isolated yield when the reaction was conducted at 120 °C. ccspublishing.org.cn The choice of base and its stoichiometry can also significantly impact the outcome of the reaction.

In a study on the synthesis of 1,3,5-triazine derivatives from benzamidine hydrochloride, various parameters were investigated. The results, summarized in the table below, demonstrate the effect of temperature, solvent, and base on the reaction yield.

Table 2: Optimization of Reaction Conditions for a Reaction Involving Benzamidine Hydrochloride

| Entry | Temperature (°C) | Solvent | Base | Yield (%) | Reference |

| 1 | 80 | H₂O | K₂CO₃ | 25 | researchgate.net |

| 2 | 80 | Toluene | K₂CO₃ | 42 | researchgate.net |

| 3 | 80 | CH₃CN | K₂CO₃ | 58 | researchgate.net |

| 4 | 100 | CH₃CN | K₂CO₃ | 75 | researchgate.net |

| 5 | 120 | CH₃CN | K₂CO₃ | 89 | researchgate.net |

| 6 | 120 | CH₃CN | Na₂CO₃ | 72 | researchgate.net |

| 7 | 120 | CH₃CN | Cs₂CO₃ | 95 | researchgate.net |

| 8 | 120 | Solvent-free | Cs₂CO₃ | 92 | researchgate.net |

These optimization studies are crucial for developing robust and economically viable synthetic processes for this compound and related compounds. The goal is often to find a balance between high product throughput and downstream processing considerations like product purity and separation. acs.org

Mechanistic Studies of Amide Bond Formation in Benzamide Systems

Understanding the reaction mechanism is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The formation of the amide bond in benzamide has been the subject of detailed mechanistic investigations, particularly in catalyzed reactions.

In the palladium-catalyzed aminocarbonylation of aryl chlorides, mechanistic studies have elucidated the key steps of the catalytic cycle. These studies, which involve the isolation of catalytic intermediates and kinetic measurements, have provided insight into the oxidative addition of the aryl chloride to the palladium(0) complex and the subsequent reaction with ammonia to form the benzamide. nih.gov The proposed mechanism involves the reversible exchange of a chloride ligand for ammonia on a phenacylpalladium(II) complex, followed by deprotonation to form a palladium amido complex, and finally, reductive elimination to form the C-N bond of the benzamide. nih.gov

Another proposed mechanism for the formation of N-(1-isoquinolinyl)benzamide from chlorobenzoylisoquinolines involves the addition of an amide ion to the isoquinoline (B145761) ring, increasing the nucleophilicity of the ring nitrogen. This is followed by intramolecular acylation and regeneration of the isoquinoline system. cdnsciencepub.com Such mechanistic insights are invaluable for predicting the outcomes of reactions and for the rational design of improved catalytic systems.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is a dynamic area of research, driven by the need for new compounds with tailored properties. Chemists employ a range of strategies to construct these molecules, from the foundational design of the benzamide backbone to the precise introduction of specific functional groups.

Design and Synthesis of Functionalized Benzamide Backbones

The creation of functionalized benzamide backbones often begins with the coupling of a substituted benzoic acid and an aniline. A common approach involves the use of coupling agents to facilitate the formation of the amide bond. For instance, a series of N-substituted benzamide derivatives have been synthesized based on the structure of Entinostat (MS-275), a known histone deacetylase inhibitor. researchgate.net The general synthesis often starts with a substituted benzoic acid which is then coupled with an appropriate amine. researchgate.net

Another versatile method for constructing functionalized backbones is through the modification of readily available starting materials. For example, nitro-substituted benzamide derivatives can be synthesized from cyano- and methoxy-substituted acyl-halogenides and substituted anilines. acs.org These nitro-substituted compounds serve as key intermediates that can be further functionalized. For example, reduction of the nitro group to an amino group using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) provides a handle for further derivatization. acs.org The resulting amino-substituted benzamides can then be converted to their hydrochloride salts by treatment with gaseous HCl in a suitable solvent like absolute ethanol (B145695). acs.org

The following table summarizes the synthesis of various functionalized benzamide backbones, highlighting the diversity of achievable structures.

| Starting Material 1 | Starting Material 2 | Key Reagents | Product | Yield (%) | Reference |

| 3,4,5-Trimethoxybenzoyl chloride | 4-Nitroaniline | Triethylamine (TEA), Toluene | 3,4,5-Trimethoxy-N-(4-nitrophenyl)benzamide | 59.5 | acs.org |

| 4-Cyanobenzoyl chloride | 4-Nitroaniline | TEA, Toluene | N-(4-Nitrophenyl)-4-cyanobenzamide | - | acs.org |

| 2-Hydroxybenzaldehyde derivatives | N-Benzoylglycine | Fused sodium acetate, Acetic anhydride (B1165640) | N-(substituted coumarin-3-yl) benzamides | - | ajol.info |

| 2,6-Dichlorobenzonitrile | 1,2,4-Triazole | - | 2-Chloro-6-(1H-1,2,4-triazol-1-yl)benzonitrile | - | sioc-journal.cn |

Strategies for Introduction of Specific Substituents

The introduction of specific substituents onto the benzamide scaffold is critical for fine-tuning the molecule's properties. Various strategies are employed to achieve this, often involving multi-step synthetic sequences.

A common strategy is the reduction of a nitro group to an amine, which can then be further modified. For instance, the reduction of nitro-substituted benzamides using SnCl₂·2H₂O in the presence of concentrated HCl yields the corresponding amino-substituted benzamides. acs.org These amino groups can then be protonated to form the hydrochloride salt. acs.org

Another important functional group transformation is the cleavage of methoxy (B1213986) groups to yield hydroxy-substituted benzamides. This is often accomplished using boron tribromide (BBr₃) in dichloromethane (B109758) at low temperatures. nih.gov This method allows for the selective deprotection of methoxy groups to reveal hydroxyl functionalities, which can be crucial for biological activity. nih.gov

The introduction of substituents can also be achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, has been used to arylate N-(4-bromophenyl)furan-2-carboxamide with various aryl and heteroaryl boronic acids. nih.gov This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and requires a base like potassium phosphate. nih.gov

The following table provides examples of specific substituent introductions.

| Precursor | Reagents | Substituent Introduced | Product | Yield (%) | Reference |

| N-(4-Nitrophenyl)-4-cyanobenzamide | SnCl₂·2H₂O, conc. HCl, MeOH | Amino | N-(4-Aminophenyl)-4-cyanobenzamide | 41.3 | acs.org |

| Methoxy-substituted benzamides | Boron tribromide, Dichloromethane | Hydroxy | Hydroxy-substituted benzamides | 9-33 | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | Aryl/heteroaryl boronic acids, Pd(PPh₃)₄, K₃PO₄ | Aryl/Heteroaryl | N-Aryl/heteroaryl-substituted furan-2-carboxamides | 32-83 | nih.gov |

Synthesis of Chiral this compound Analogues

The synthesis of chiral this compound analogues is of significant interest, particularly in drug discovery, where enantiomeric purity can be critical for therapeutic efficacy and safety. Asymmetric synthesis and the use of chiral building blocks are key strategies in this area.

One approach involves the use of chiral amines in the amide bond formation step. For example, (R)-naphthylethylamine has been used to synthesize a series of chiral benzamides. d-nb.infonih.gov The stereochemistry of the amine dictates the chirality of the final product.

Another method is the asymmetric hydrogenation of prochiral precursors using chiral catalysts. Chiral DuPHOS Rh-catalysts have been employed for the asymmetric hydrogenation of dehydroamino acid derivatives to produce chiral α-amino acids, which can then be incorporated into benzamide structures. nih.gov

The synthesis of chiral this compound salts can also be achieved by preparing the chiral benzamide free base first and then treating it with hydrochloric acid. For instance, a hydrochloride salt of a chiral benzodiazepine (B76468) derivative, KRM-II-81, was prepared to improve its physicochemical properties, such as water solubility. uwm.edu

The following table illustrates methods for synthesizing chiral benzamide analogues.

| Chiral Source/Catalyst | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| (R)-Naphthylethylamine | Amide coupling | Substituted benzoic acid | Chiral N-(1-(naphthalen-1-yl)ethyl)benzamides | - | d-nb.infonih.gov |

| Chiral DuPHOS Rh-catalyst | Asymmetric hydrogenation | Dehydroamino acid derivative | Chiral α-amino acid ester | >98% | nih.gov |

| (R)-(+)-MTPA | Derivatization | (S)-Amino alcohol | Mosher amide | >98% | nih.gov |

Derivatization for Probing Molecular Interactions and Reactivity

Derivatization of benzamide hydrochlorides is a powerful tool for studying their molecular interactions and reactivity. By systematically modifying the structure, researchers can gain insights into structure-activity relationships (SAR) and optimize the properties of the molecule.

For example, a series of N-substituted benzamide derivatives were designed and synthesized to evaluate their anti-proliferative activity. researchgate.net By varying the substituents on the phenyl ring, researchers were able to establish preliminary SARs, noting that a 2-substituent on the phenyl ring and heteroatoms in the amide that can chelate with zinc ions are critical for activity. researchgate.net Molecular docking studies can then be used to rationalize these findings by modeling the interactions between the synthesized compounds and their biological target. researchgate.net

Chemical derivatization can also be used to create a library of compounds for screening. By coupling different carboxylic acids and amines, a collection of picolinamide (B142947) and benzamide derivatives was generated to probe their antifungal properties. nih.gov This approach allows for the systematic exploration of the chemical space around a lead compound to identify more potent analogues. nih.gov

The following table highlights examples of derivatization for molecular interaction studies.

| Parent Compound | Derivatization Strategy | Purpose | Key Finding | Reference |

| Entinostat (MS-275) | Synthesis of N-substituted benzamide derivatives | Structure-activity relationship (SAR) studies for anti-proliferative activity | 2-Substituent on the phenyl ring is critical for activity. | researchgate.net |

| Picolinamide/Benzamide chemotypes | Coupling of various carboxylic acids and amines | Delineate SAR for antifungal activity | The nitrogen of the picolinamide moiety was not essential for Sec14p-targeted inhibition. | nih.gov |

| (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide | Variation of amino group position and substitution | SAR for SARS-CoV PLpro inhibition | The position of the amino group does not significantly impact the IC50 value. | d-nb.infonih.gov |

Solid State Chemistry and Crystal Engineering of Benzamide Hydrochloride Systems

Crystallographic Analysis and Crystal Structure Determination

Crystallographic analysis is fundamental to understanding the three-dimensional arrangement of atoms within a crystal. Techniques such as single crystal X-ray diffraction and powder X-ray diffraction are pivotal in elucidating these structures and identifying different crystalline forms.

Single Crystal X-ray Diffraction Studies of Benzamide (B126) Hydrochloride

In this specific benzamide hydrochloride derivative, the planar conformation of the benzamide moiety is stabilized by an intramolecular hydrogen bond. nih.gov Furthermore, hydrogen bonds connect the chloride anion to the protonated pyrrolidine (B122466) nitrogen atom and the crystal water to the carbonyl oxygen of the amide group. These interactions lead to the formation of endless helical chains within the crystal structure. nih.gov The refinement of the structural model resulted in final R-values of R = 0.031 and wR = 0.033, indicating a high-quality structure determination. nih.gov

Table 1: Crystallographic Data for a this compound Derivative nih.gov

| Parameter | Value |

| Formula | C22H27BrFN3O3+ · Cl- · H2O |

| Space Group | P21 |

| a (Å) | 12.4291(8) |

| b (Å) | 7.4511(5) |

| c (Å) | 12.7854(7) |

| β (°) | 102.295(7) |

| Z | 2 |

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is an essential tool for characterizing polymorphic forms of crystalline solids. researchgate.net It provides a unique fingerprint for each crystalline phase, allowing for their identification and quantification in a mixture. researchgate.net For benzamide, PXRD was instrumental in solving the crystal structure of its metastable Form II, a puzzle that remained unsolved for over 170 years. esrf.fr High-resolution PXRD data was necessary to distinguish the peaks of Form II from the more stable Form I, which was also present in the sample. esrf.fr

The analysis of different this compound polymorphs also relies heavily on PXRD. For instance, various polymorphic forms of N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)this compound have been identified by their characteristic PXRD patterns. google.com Each polymorph exhibits a unique set of diffraction peaks at specific 2θ angles, allowing for their differentiation. google.com In situ PXRD can also be used to monitor transformation pathways between different polymorphic forms, as demonstrated in the mechanochemical conversion of benzamide Form I to Form III. nih.gov

Table 2: Characteristic PXRD Peaks for Polymorphs of a this compound Derivative google.com

| Polymorph | Characteristic Peaks (2θ ± 0.2°) |

| Polymorph I | 5.427, 9.968, 13.437, 14.726, 23.921, 25.068, 26.470, 29.452 |

| Polymorph II | 17.310, 18.553, 19.227, 22.643, 23.964, 29.511 |

| Polymorph III | 15.217, 18.847, 20.724, 26.372, 28.107 |

| Polymorph IV | 4.422, 12.474, 14.429, 17.627, 19.501, 23.213, 23.803, 24.794 |

Influence of Crystallization Conditions on Crystal Habit and Morphology

Similarly, the use of different solvents can affect crystal morphology. For a particular active pharmaceutical ingredient, crystallization from different solvents can result in morphologies ranging from needle-like to more isometric (equant) crystals. mdpi.com The ability to control crystal morphology is crucial in industrial applications, as it can impact properties like flowability and dissolution rate. mdpi.com Transferring optimized crystallization conditions from a small to a larger scale is a key challenge in achieving the desired crystal morphology consistently. mdpi.com

Polymorphism and Pseudopolymorphism Research

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wiley-vch.de Pseudopolymorphism refers to different crystal forms that arise from the incorporation of solvent molecules (solvates) or water (hydrates) into the crystal lattice. The study of polymorphism is of paramount importance in the pharmaceutical industry, as different polymorphs can have distinct physical and chemical properties.

Identification and Characterization of Polymorphic Forms of Benzamide

Benzamide was one of the first organic molecules for which polymorphism was observed, with reports dating back to 1832. researchgate.netwiley-vch.de The most stable form, Form I, was structurally characterized in 1959. researchgate.net However, the structures of the metastable forms, Forms II and III, remained elusive for a much longer time and were eventually determined using advanced techniques like synchrotron powder X-ray diffraction. researchgate.net A fourth, disordered form (Form IV) has also been proposed more recently. researchgate.net

The characterization of these polymorphs involves a combination of analytical methods, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier-transform infrared spectroscopy (FTIR), in addition to X-ray diffraction. researchgate.net The relative stability of benzamide polymorphs can be influenced by the presence of other molecules. For example, the formation of solid solutions with nicotinamide (B372718) can stabilize the otherwise elusive Form III of benzamide. researchgate.netnih.gov

Analysis of Nucleation Pathways in Polymorphic Crystallization

Nucleation is the initial step in the formation of a new thermodynamic phase. In polymorphic systems, the competition between the nucleation rates of different forms often determines which polymorph will crystallize. rsc.org According to Ostwald's rule of stages, the least stable (metastable) polymorph often crystallizes first. uni-bayreuth.de

The study of nucleation pathways seeks to understand the molecular-level events that lead to the formation of a crystal nucleus. For benzamide, it has been suggested that the presence of specific molecular clusters in solution may direct the crystallization towards a particular polymorphic form. uni-bayreuth.de The surface rugosity of a polymorph has also been proposed as a factor influencing its crystallization readiness, with smoother polymorphs potentially nucleating and crystallizing more easily. researchgate.net Understanding and controlling nucleation is key to selectively crystallizing a desired polymorph. uni-bayreuth.de Seeding, the introduction of small crystals of the desired form, is a common technique used to direct crystallization towards a specific polymorph. researchgate.net

Solid-State Transformations Between Polymorphs

Benzamide is a notable compound in the history of polymorphism, with multiple crystalline forms (polymorphs) identified. acs.org The transformation between these polymorphs is a key area of study. For instance, the stable form I of benzamide can be converted to the metastable and generally elusive form III. researchgate.netnih.gov This transformation can be triggered by mechanochemistry, such as ball-mill liquid-assisted grinding (LAG), particularly in the presence of certain guest molecules like nicotinamide. researchgate.netnih.gov

Research has shown that the presence of nicotinamide as an impurity can induce a thermodynamic switch, making form III more stable than form I. researchgate.netnih.gov This switch occurs through the formation of a solid solution, where nicotinamide molecules are incorporated into the benzamide crystal lattice. researchgate.netnih.gov Solvent-mediated phase transformation experiments have demonstrated a complete conversion from form I to form III, even with small molar concentrations of nicotinamide (as low as 3 mol%). nih.gov The rate of this transformation is also influenced by the concentration of the guest molecule in the solution, with higher concentrations leading to faster conversion rates. nih.gov This highlights a thermodynamic route to obtaining otherwise difficult-to-crystallize polymorphs. researchgate.netnih.gov

The type of polymorphic transformation, whether it is monotropic (one form is always more stable) or enantiotropic (stability depends on temperature and pressure), is crucial for controlling crystallization and processing. wiley-vch.de Understanding these transformations is essential for the development and manufacturing of crystalline molecular materials. acs.org

Investigation of Co-crystals and Solid Solutions Involving Benzamide

The formation of multi-component crystalline systems, such as co-crystals and solid solutions, is a significant aspect of benzamide's solid-state chemistry. Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice in a definite stoichiometric ratio. nih.gov Solid solutions, on the other hand, involve a host crystal lattice incorporating a guest molecule, where the composition can vary continuously within certain limits. nih.gov

Guest molecules play a pivotal role in the formation and stability of benzamide solid solutions. The molecular similarity between the host (benzamide) and the guest is often a factor, but not a strict prerequisite, for the formation of a solid solution. nih.gov Even molecules that are not structurally identical can be incorporated to some extent into the host lattice. researchgate.net

Nicotinamide and 3-fluorobenzamide (B1676559) are examples of guest molecules that form solid solutions with benzamide. acs.org The incorporation of these guests into the benzamide lattice can be achieved through methods like liquid-assisted grinding. acs.org The presence of these guest molecules can alter the relative stabilities of benzamide's polymorphs, as seen in the case of nicotinamide promoting the formation of form III. researchgate.netnih.gov This demonstrates that guest molecules can act as "switches" that favor the crystallization of a specific, otherwise metastable, polymorph. acs.org

The interaction between the host and guest molecules, often through hydrogen bonding, is a key driving force for the formation of these solid solutions. nih.gov The guest molecule essentially dissolves within the solid crystal structure of the host. nih.gov

The inclusion of guest molecules into the benzamide crystal lattice has a direct impact on its stability and structure. The formation of a solid solution can lead to a change in the thermodynamic stability of different polymorphs. acs.orgresearchgate.net For instance, the formation of a solid solution between benzamide and nicotinamide makes the otherwise metastable form III the more thermodynamically stable form. researchgate.netnih.gov

Furthermore, the presence of guest molecules can also suppress disorder within the crystal. For example, the substitution of hydrogen with fluorine in the ortho-position of benzamide has been shown to suppress disorder in its crystals. acs.org

Supramolecular Chemistry and Intermolecular Interactions

The crystal packing and stability of this compound systems are dictated by a complex interplay of non-covalent interactions, with hydrogen bonding being of primary importance.

Detailed Analysis of Hydrogen Bonding Networks

The supramolecular architecture of benzamide-containing crystals is heavily influenced by a variety of hydrogen bonds, which create extended networks and specific structural motifs.

A detailed analysis of the crystal structures of benzamide and its derivatives reveals the prevalence and significance of several types of hydrogen bonds:

O–H···Cl and N–H···Cl Hydrogen Bonds: In hydrochloride salts and co-crystals involving chloride ions, O–H···Cl and N–H···Cl hydrogen bonds are critical for stabilizing the crystal lattice. nih.goviucr.org The chloride ion acts as a hydrogen bond acceptor, linking molecules together. iucr.org For example, in some crystal structures, intermolecular O–H···Cl and N–H···Cl hydrogen bonds are the primary interactions that link the molecules into a larger assembly. iucr.org

The following table provides a summary of the hydrogen bond geometries observed in a related organic hydrochloride compound, illustrating the typical ranges for these interactions.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1···Cl | 0.81 (3) | 2.58 (3) | 3.372 (2) | 166 (3) |

| O2—H2A···Cl | 0.76 (4) | 2.34 (4) | 3.090 (2) | 171 (5) |

| N3—H3A···Cl | 0.97 (3) | 2.14 (3) | 3.068 (2) | 158 (3) |

| Data from a study on a complex organic hydrochloride, representative of the types of interactions discussed. iucr.org |

This intricate network of hydrogen bonds, in conjunction with other non-covalent interactions, ultimately defines the solid-state properties of this compound systems.

Intramolecular and Intermolecular Hydrogen Bonding

In the solid state, the crystal structure of benzamide-containing systems is significantly influenced by a network of hydrogen bonds. These interactions can be categorized as either intramolecular (occurring within a single molecule) or intermolecular (occurring between different molecules).

Intermolecular hydrogen bonds are the primary drivers of the crystal lattice formation in benzamide derivatives. rsc.org In complexes involving benzamide, the amide (–CONH₂) group is a potent hydrogen bond donor and acceptor. Specifically, the amide protons (N-H) can form strong hydrogen bonds with electronegative atoms such as the carbonyl oxygen (C=O) of an adjacent amide group or with chloride ions in the case of hydrochloride salts. nih.gov Studies on co-crystals of benzamide with dicarboxylic acids reveal cyclic, hydrogen-bonded pairs where the amide's N-H group donates a hydrogen to a carboxylic oxygen. rsc.org These interactions create robust synthons that guide the assembly of the supramolecular architecture.

The primary intermolecular interactions observed in benzamide crystal structures are typically of the N-H···O type, linking amide groups together. rsc.orgacs.org In complexes with metal chlorides, such as zinc(II) chloride, hydrogen bonds form between the amide N-H group and both the amide carbonyl oxygen atoms and the chlorine atoms, resulting in extended networks. nih.gov

Table 1: Common Hydrogen Bond Interactions in Benzamide Systems

| Interaction Type | Donor | Acceptor | Role | Reference |

| Intermolecular | Amide N-H | Carbonyl Oxygen (C=O) | Links amide molecules into chains or dimers | rsc.org |

| Intermolecular | Amide N-H | Chloride Ion (Cl⁻) | Stabilizes hydrochloride salt crystal lattice | nih.gov |

| Intramolecular | Hydroxyl O-H | Carbonyl Oxygen (C=O) | Stabilizes molecular conformation (in derivatives) | researchgate.net |

Investigation of π-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent interactions, such as π-stacking, are critical in stabilizing the three-dimensional structure of this compound crystals. unlp.edu.ar The aromatic phenyl ring of the benzamide molecule is electron-rich, making it capable of engaging in π-π stacking interactions. rsc.org These interactions occur when the planar aromatic rings of adjacent molecules align, typically in a parallel-displaced or "slipped" geometry, which is energetically more favorable than a direct face-to-face arrangement.

The strength of these π-π stacking interactions is influenced by the electronic nature of the molecule. The presence of substituents on the aromatic ring or the formation of hydrogen bonds can alter the electron density of the π system, thereby modulating the stacking energy. rsc.org In some related structures, such as 1H-benzimidazole-2-carboxamide, π-stacking between the benzo moieties of neighboring molecules has been observed with centroid-to-centroid distances measured at approximately 3.579 Å, indicating a significant stabilizing interaction. researchgate.net

Table 2: Key Non-Covalent Interactions in Aromatic Amide Crystals

| Interaction | Description | Typical Distance | Significance | Reference |

| π-π Stacking | Attraction between parallel aromatic rings of adjacent molecules. | ~3.4 - 3.8 Å (centroid-to-centroid) | Stabilizes crystal packing in the third dimension. | researchgate.netnih.gov |

| C-H···π | A C-H bond interacts with the face of an aromatic ring. | ~2.9 Å (H-to-centroid) | Contributes to overall packing efficiency and stability. | researchgate.net |

| van der Waals | General attractive/repulsive forces between atoms. | Varies | Provides general cohesive energy to the crystal. | nih.gov |

Crystal Packing Analysis and Influence on Molecular Conformation

The crystal packing of benzamide and its salts is a direct consequence of the interplay between the various intermolecular forces, primarily hydrogen bonding and π-stacking. X-ray crystallography studies have shown that benzamide molecules often form centrosymmetric dimers via a pair of N-H···O hydrogen bonds between their amide groups. acs.org These dimers then act as supramolecular building blocks that arrange themselves into the larger crystal lattice.

In the 2:1 complex of benzamide with succinic acid, the fundamental unit consists of two benzamide molecules linked to one succinic acid molecule through a network of O-H···O and N-H···O hydrogen bonds. rsc.org These units are further interlinked by amide-amide hydrogen bonds (N-H···O) to form extended chains along a crystallographic axis. rsc.org This hierarchical assembly demonstrates how specific and directional hydrogen bonds dictate the primary structure, which is then packed efficiently, often guided by weaker forces like π-stacking.

The conformation of the benzamide molecule itself can be influenced by its crystalline environment. The planarity of the amide group and its orientation relative to the phenyl ring are subject to change based on the packing forces. While the amide group tends towards planarity due to resonance, slight torsions can occur to accommodate the steric and electronic requirements of the crystal lattice. The formation of strong intermolecular hydrogen bonds can enforce a particular conformation that might differ from the lowest energy conformation of an isolated molecule in the gas phase or in solution.

Role of Solvents in Crystal Formation and Solvate Structures

The choice of solvent is a critical parameter in the crystallization of this compound, as it can profoundly influence crystal habit, polymorphism, and the formation of solvates. rsc.org Solvents mediate the interactions between solute molecules, and the properties of the solvent, such as polarity and its ability to act as a hydrogen bond donor or acceptor, can dictate the final solid-state form. mdpi.com

The solubility of benzamide varies significantly across different organic solvents. This differential solubility can be exploited to control the rate of crystallization and potentially isolate different crystalline forms. For instance, the solubility of benzamide is generally higher in polar protic solvents like methanol (B129727) and ethanol (B145695) compared to less polar or aprotic solvents like acetonitrile (B52724) and butyl acetate. researchgate.net This is attributed to the favorable hydrogen bonding interactions between the amide group and the protic solvent molecules. mdpi.com

Table 3: Solubility of Benzamide in Various Solvents at 298.15 K (25 °C)

| Solvent | Molar Fraction Solubility (x10³) | Solvent Type | Reference |

| Methanol | 251.7 | Polar Protic | researchgate.net |

| Acetone | 215.1 | Polar Aprotic | researchgate.net |

| Ethanol | 162.7 | Polar Protic | researchgate.net |

| Isopropanol | 59.5 | Polar Protic | researchgate.net |

| Ethyl Acetate | 39.9 | Moderately Polar | researchgate.net |

| Acetonitrile | 20.3 | Polar Aprotic | researchgate.net |

| Water | 12.3 | Polar Protic | researchgate.net |

Note: Data derived from solubility studies on benzamide, which provide a basis for understanding the behavior of its hydrochloride salt. researchgate.net

Advanced Spectroscopic Characterization and Vibrational Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum is a unique representation of the molecule's functional groups and bonding environment. rub.de For benzamide (B126) hydrochloride, FT-IR is instrumental in assigning vibrational modes, analyzing conformational states, and understanding the effects of protonation and hydrogen bonding.

The FT-IR spectrum of benzamide hydrochloride reveals characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The process of assigning these bands to specific molecular motions is crucial for structural confirmation. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to achieve accurate assignments. science.govresearchgate.net

Key vibrational modes for amides include the N-H stretching, C=O stretching (Amide I band), and a combination of N-H in-plane bending and C-N stretching (Amide II band). spectroscopyonline.com In benzamide, conjugation between the carbonyl group and the benzene (B151609) ring influences the position of the C=O stretching frequency, typically observed between 1680 and 1630 cm⁻¹. spectroscopyonline.com

The analysis of vibrational spectra allows for conformational studies. Molecules can exist in different spatial arrangements, or conformations, and spectroscopic techniques can distinguish between them. For instance, studies on benzamide derivatives have shown that changes in the vibrational modes associated with the amide group can indicate different conformations stabilized by intermolecular interactions. researchgate.net

Table 1: General FT-IR Vibrational Assignments for Benzamide Functional Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (primary amide) | 3370 - 3170 | Two bands typically observed, often broadened by hydrogen bonding. spectroscopyonline.com |

| C-H Stretch (aromatic) | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the phenyl ring. |

| C=O Stretch (Amide I) | 1680 - 1630 | Carbonyl group stretching, sensitive to conjugation and hydrogen bonding. spectroscopyonline.com |

| N-H Bend (Amide II) | ~1640 - 1550 | In-plane bending of the N-H bond, coupled with C-N stretching. |

Note: Specific wavenumbers for this compound may vary based on its crystalline form and the experimental conditions.

Hydrogen bonding significantly influences the vibrational frequencies of the groups involved, a feature readily detected by FT-IR spectroscopy. In the solid state, benzamide molecules form extensive hydrogen bond networks. mdpi.com The N-H and C=O groups of the amide are primary sites for hydrogen bonding.

The presence of hydrogen bonds typically causes a red-shift (a shift to lower wavenumbers) and broadening of the stretching frequency of the proton donor group (e.g., N-H). spectroscopyonline.comresearchgate.net For example, the N-H stretching bands in a hydrogen-bonded system will appear at a lower frequency and be broader compared to a non-hydrogen-bonded (e.g., gaseous phase) system. mdpi.com This weakening of the N-H bond is a clear spectroscopic signature of its participation in a hydrogen bond. esisresearch.org Similarly, the C=O stretching frequency (Amide I band) is also sensitive to hydrogen bonding; its involvement as a hydrogen bond acceptor typically leads to a red-shift in its absorption frequency. researchgate.net

The formation of this compound involves the protonation of the benzamide molecule. The site of protonation—either the amide oxygen or the nitrogen—has been a subject of study, with evidence suggesting that protonation occurs predominantly at the oxygen atom in strongly acidic media. researchgate.net FT-IR spectroscopy is a key tool for investigating the effects of this protonation.

Protonation dramatically alters the electronic structure of the amide group, which is reflected in the vibrational spectrum. When the carbonyl oxygen is protonated, the C=O double bond character is reduced, leading to a significant decrease in the Amide I band frequency. Concurrently, the C-N bond gains more double-bond character. This shift is a critical indicator of the protonation state. researchgate.net Studies on other carboxylic acid-containing molecules have established a correlation between the C=O stretching frequency and the protonation state. nih.gov The interaction between the protonated benzamide cation and the chloride anion introduces ionic interactions that further influence the vibrational modes, particularly those of the newly formed ⁺O-H or ⁺N-H₂ group.

Raman Spectroscopy for Solid-State Characterization

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. nih.gov It provides information that is complementary to FT-IR and is particularly well-suited for the analysis of solid-state materials. mdpi.com

While both FT-IR and Raman spectroscopy probe molecular vibrations, they operate under different selection rules. FT-IR absorption requires a change in the molecule's dipole moment during the vibration, whereas Raman scattering requires a change in the molecule's polarizability. mdpi.com Consequently, some vibrations may be strong in Raman and weak or absent in IR, and vice-versa.

For this compound, non-polar bonds or symmetric vibrations, such as the C-C stretching modes within the benzene ring, often produce strong signals in the Raman spectrum. In contrast, polar functional groups like C=O and N-H tend to be stronger in the IR spectrum. spectroscopyonline.com By using both techniques, a more complete vibrational profile of the molecule can be obtained. tandfonline.com This dual analysis is invaluable for confirming structural assignments and understanding the molecule's behavior in different phases (e.g., solid vs. solution), as intermolecular forces like hydrogen bonding can alter the symmetry and thus the IR and Raman activity of certain modes. researchgate.netuam.es

Polymorphism is the ability of a solid compound to exist in more than one crystal lattice structure. mdpi.com Different polymorphs of the same compound can have distinct physical properties. Benzamide itself is known to exhibit multiple polymorphic forms. researchgate.net Raman spectroscopy is a highly effective tool for distinguishing between these forms. nih.govmdpi.com

Each polymorph has a unique arrangement of molecules in the crystal lattice, leading to subtle but distinct differences in their intermolecular interactions. These differences are reflected in the vibrational spectra, particularly in the low-frequency (lattice vibration) region and in the shifts of bands sensitive to hydrogen bonding. mdpi.com The resulting Raman spectrum serves as a unique "vibrational fingerprint" for each polymorphic form. Therefore, Raman spectroscopy can be used to identify and quantify different polymorphs in a sample, which is a critical aspect of quality control in the pharmaceutical industry. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzamide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the atomic-level elucidation of chemical structure, three-dimensional structure, and molecular dynamics. mst.edu For this compound, both solution and solid-state NMR techniques provide critical insights into its molecular framework and behavior.

In solution, the structure of this compound can be unequivocally confirmed using a suite of one- and two-dimensional NMR experiments. While standard ¹H and ¹³C NMR provide initial chemical shift information, advanced techniques are required for complete assignment and detailed structural analysis. Two-dimensional correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning proton and carbon signals, respectively, by mapping the connectivity between atoms through one-bond or multiple-bond couplings.

The solid state, however, often reveals structural details and intermolecular interactions that are averaged out in solution. mst.edu Solid-State NMR (SSNMR) has emerged as an indispensable technique for characterizing pharmaceutical solids, including hydrochloride salts. acs.org Modern SSNMR methods, particularly those employing fast and very fast Magic Angle Spinning (MAS), can overcome the line broadening seen in solids that arises from anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings. mst.edusci-hub.se

A particularly powerful advanced technique for hydrochloride salts is the use of ³⁵Cl SSNMR spectroscopy. acs.org As a quadrupolar nucleus, the ³⁵Cl NMR signal is exquisitely sensitive to the local electronic environment surrounding the chloride ion. acs.orgresearchgate.net The analysis of the ³⁵Cl lineshape provides key parameters, such as the quadrupolar coupling constant (C_Q_) and the electric field gradient (EFG) tensor, which are highly sensitive to factors like hydrogen bond strength, coordination number, and the presence of polymorphism. acs.orgnih.gov For instance, studies on a range of organic hydrochloride salts have shown that the magnitude of C_Q_ is a direct probe of the hydrogen bonding network involving the chloride ion. researchgate.netnih.gov

Furthermore, high-resolution ¹H SSNMR techniques, such as fast MAS and Double-Quantum (DQ) MAS experiments, can directly probe proton-proton proximities. researchgate.net This allows for the detailed characterization of hydrogen bonding networks, which are crucial to the crystal packing and stability of this compound. researchgate.net By combining SSNMR data with powder X-ray diffraction and computational modeling, a comprehensive "NMR crystallography" approach can be used to solve and refine the complete crystal structure of the compound. researchgate.net

Table 1: Representative ³⁵Cl Solid-State NMR Parameters for Hydrochloride Salts This table illustrates the sensitivity of the chlorine quadrupolar coupling constant (C_Q_) to the local chemical environment in different amino acid hydrochloride salts, a principle applicable to the analysis of this compound.

| Compound | C_Q (MHz) | Reference |

| L-lysine HCl | 2.03 | nih.gov |

| Glycine HCl | -4.10 | nih.gov |

| L-valine HCl | -5.20 | nih.gov |

| L-phenylalanine HCl | -6.42 | nih.gov |

NMR spectroscopy is uniquely suited to study the dynamic processes and conformational changes that molecules like this compound undergo in solution. The most significant dynamic process in the benzamide moiety is the hindered rotation about the C(O)-N amide bond. This rotation is slow on the NMR timescale due to the partial double bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group. beilstein-journals.org

This restricted rotation can lead to the existence of different conformers (rotamers), which can be observed and quantified using Dynamic NMR (DNMR) techniques. beilstein-journals.orgbeilstein-journals.org In a typical DNMR experiment, ¹H or ¹³C NMR spectra are recorded over a range of temperatures. At low temperatures, where the rotation is slow, distinct signals may be observed for nuclei that are in chemically different environments in the different conformers. As the temperature is raised, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single, time-averaged signal. beilstein-journals.org The temperature at which coalescence occurs (T_c_) is directly related to the energy barrier (ΔG‡) of the rotational process, which can be calculated to quantify the conformational stability.

While specific DNMR studies on this compound are not widely reported, the principles are well-established from studies on other N,N-dialkylated amides. beilstein-journals.org The presence of the hydrochloride salt may influence the rotational barrier by affecting the electron density at the amide group.

Conformational preferences in solution can also be probed through the analysis of chemical shifts and through-space interactions measured by the Nuclear Overhauser Effect (NOE). The chemical shift of a given nucleus is sensitive to its local magnetic environment, which is determined by the molecule's conformation. researchgate.net By comparing experimentally observed chemical shifts with those calculated for different possible conformations using quantum mechanics, the most likely solution-state conformation can be inferred. acs.org

UV-Vis Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of benzamide is characterized by strong absorption in the UV region, arising from π→π* electronic transitions within the conjugated system formed by the benzene ring and the carbonyl group. mdpi.com The primary absorption maximum (λ_max_) for benzamide in solution is typically observed around 223 nm. mdpi.com

The position and intensity of this absorption band are sensitive to the molecular environment, a phenomenon known as solvatochromism. nih.govsciencepublishinggroup.com The solvent can influence the electronic transitions in several ways, including general polarity effects and specific solute-solvent interactions like hydrogen bonding. sciencepublishinggroup.com

When the solvent is changed, the relative stabilization of the ground and excited electronic states can differ, leading to a shift in the absorption maximum.

Hypsochromic Shift (Blue Shift): An absorption maximum shifts to a shorter wavelength. This often occurs when a more polar solvent stabilizes the ground state more than the excited state.

Bathochromic Shift (Red Shift): An absorption maximum shifts to a longer wavelength. This can happen if the excited state is more polar than the ground state and is preferentially stabilized by a polar solvent.

For benzamide, the polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor can significantly affect its UV-Vis spectrum. mdpi.comsciencepublishinggroup.com For example, moving to a more polar solvent could lead to a shift in the π→π* transition. The protonation of the amide group in this compound can also be expected to influence the electronic structure and thus alter the absorption spectrum compared to the neutral benzamide molecule.

Table 2: UV-Vis Absorption Data for Benzamide Illustrates the characteristic absorption maximum for the neutral benzamide molecule.

| Solvent System | λ_max (nm) | Transition Type | Reference |

| Not specified | 223 | π→π* | mdpi.com |

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. In the context of benzamide (B126) hydrochloride, DFT calculations provide valuable insights into its geometry, stability, and reactivity.

Geometry Optimization and Molecular Structure Prediction

Theoretical calculations, particularly using DFT methods, are instrumental in predicting and refining the three-dimensional structure of molecules. For benzamide and its derivatives, geometry optimization is performed to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. nih.govscispace.com

Studies employing DFT calculations with basis sets such as B3LYP/6-31G(d) have been used to optimize the structures of benzamide-containing compounds. nih.gov The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles. For instance, in benzamide, the amide group is not perfectly coplanar with the benzene (B151609) ring, exhibiting a slight rotation due to steric repulsion between the hydrogen atoms of the amide group and the aromatic ring. rjptonline.org The calculated bond lengths often show intermediate values between single and double bonds, indicating electron delocalization. rjptonline.org

Experimental techniques like X-ray crystallography provide real-world data that can be compared with theoretical predictions. The crystal structure of benzamidine (B55565) hydrochloride monohydrate, for example, has been determined to be orthorhombic, with the imine group being protonated. iucr.org Similarly, the crystal structure of benzydamine (B159093) hydrochloride has been reported in a monoclinic system. researchgate.net These experimental structures serve as a benchmark for validating the accuracy of the computational methods used.

Table 1: Selected Optimized Geometrical Parameters for Benzamide

| Parameter | Bond Length (Å) / Angle (°) |

| C=O Bond Length | ~1.26 Å |

| C-N Bond Length | ~1.38 Å |

| Phenyl Ring C-C Bond Length (avg.) | ~1.39 Å |

| Amide Group-Ring Dihedral Angle | ~15° |

Note: These are approximate values derived from typical DFT calculations and can vary slightly depending on the level of theory and basis set used. rjptonline.org

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity and behavior. DFT calculations provide a detailed picture of the electron distribution within benzamide hydrochloride.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govedu.krd For benzamide, the HOMO-LUMO energy gap has been calculated to be around 5.65 eV. rjptonline.org In studies comparing different benzamide derivatives, the one with the smaller energy gap is predicted to be more reactive. nih.gov For instance, in a comparative study, naphthamide 9C showed a smaller energy gap than benzamide 9C, indicating its higher reactivity. nih.gov The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. In benzamide, the HOMO and LUMO are often localized on the amide group and the conjugated system of the aromatic ring. nih.govrjptonline.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Benzamide Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |

| Benzamide | - | - | 5.65 | rjptonline.org |

| Benzamide 9C | -5.27 | -0.32 | 4.94 | nih.gov |

| Naphthamide 9C | -5.89 | -1.29 | 4.60 | nih.gov |

| 3-Fluorobenzamide (B1676559) | - | - | 5.521 | researchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. mdpi.com Green areas represent neutral potential.

For benzamide derivatives, MEP maps typically show the most negative potential (red) around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction. nih.govnih.gov Conversely, positive potential regions (blue) are often located around the hydrogen atoms of the amide group and the aromatic ring. mdpi.com These maps provide a visual representation of how a molecule will interact with other charged species, which is crucial in understanding its chemical behavior. nih.govnih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. edu.krd These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I = -EHOMO). edu.krd

Electron Affinity (A): The energy released when an electron is added (A = -ELUMO). edu.krd

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2). edu.krd

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." edu.krd

Softness (S): The reciprocal of hardness (S = 1/2η). edu.krd

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ). edu.krd

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. acs.orgresearchgate.net For example, a higher electron-donating ability is associated with a higher EHOMO (lower ionization potential), while a better electron-accepting capacity is linked to a lower ELUMO (higher electron affinity). nih.gov

Table 3: Calculated Quantum Chemical Descriptors

| Descriptor | Formula |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | μ² / (2η) |

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular and intermolecular bonding and interactions among bonds in a molecule. nih.govwikipedia.org It provides a localized, "natural Lewis structure" representation of the electron density. wikipedia.org NBO analysis can elucidate hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. youtube.com

In the context of this compound, NBO analysis can reveal the nature of hydrogen bonding interactions. nih.govnih.gov For instance, it can quantify the stabilization energy associated with the interaction between a lone pair on an oxygen or nitrogen atom and the anti-bonding orbital of an N-H or O-H bond. nih.gov This analysis confirms the presence and strength of hydrogen bonds, which are crucial in determining the structure and properties of the compound in the solid state and in solution. nih.gov The deletion of specific NBO interactions in a calculation can also be used to estimate the energetic importance of these interactions. joaquinbarroso.com For amides, NBO calculations confirm that the structure with a carbonyl double bond is the dominant Lewis structure, but also show significant electron delocalization effects. wikipedia.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful technique for studying the dynamic behavior of molecules and their interactions. In the context of this compound, MD simulations can elucidate the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, in both solution and the solid state.

Studies on benzamide and its derivatives have highlighted the importance of intermolecular hydrogen bonds in their crystal packing and solution behavior. mdpi.com Car-Parrinello molecular dynamics (CPMD) and path integral molecular dynamics (PIMD) have been used to investigate the properties of hydrogen bonds in compounds like 2,6-difluorobenzamide. mdpi.comnih.gov These simulations can track the time evolution of hydrogen bonds, providing insights into their strength and dynamics. nih.gov For this compound in an aqueous solution, MD simulations can model the interactions between the protonated benzamide cation, the chloride anion, and the surrounding water molecules. mdpi.com Such simulations are crucial for understanding solvation effects and the initial stages of self-assembly. mdpi.com

MD simulations can also be used to model the complex processes of crystal nucleation and growth from a solution. acs.org These simulations provide an atomistic view of how solute molecules come together to form a critical nucleus and how this nucleus subsequently grows into a larger crystal.

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of benzamide derivatives has been performed using computational methods to identify stable conformers and the energy barriers for rotation around key chemical bonds. researchgate.netacs.org

Reaction Mechanism and Kinetics Modeling

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting kinetic parameters. For this compound, this could involve modeling its synthesis, hydrolysis, or other chemical transformations.

While specific kinetic modeling studies on this compound are limited, the general mechanisms of reactions involving benzamides are well-studied. For example, the synthesis of benzamide derivatives often involves the reaction of a benzoyl chloride with an amine. tandfonline.com The hydrolysis of amides, a fundamental reaction, can be modeled computationally to understand the role of acid or base catalysis. In the case of this compound, the acidic conditions provided by the hydrochloride salt could influence its stability in aqueous solutions.

Kinetic modeling of the ring-opening polymerization of related benzoxazines has been performed, showcasing how computational methods can be applied to understand polymerization reactions. acs.org Similarly, the mechanisms of action of drugs like benzydamine hydrochloride, which has anti-inflammatory properties, are explored through understanding its interaction with biological targets, a process that can be modeled computationally. nih.govpatsnap.comresearchgate.netnih.gov

Computational Elucidation of Hydrolysis Pathways

Computational studies have been instrumental in mapping out the potential reaction pathways for the hydrolysis of benzamide. In acidic conditions, the reaction is complex, with the mechanism often depending on the concentration of the acid.

One of the primary mechanisms identified for benzamide hydrolysis in strong acids is the A-2 type mechanism. cdnsciencepub.com In dilute acid solutions, computational models suggest a transition state that involves the O-protonated substrate interacting with three water molecules. cdnsciencepub.com However, as the acid concentration increases, the proposed pathway shifts to one involving only a single water molecule in the transition state. cdnsciencepub.com In highly concentrated strong acids like sulfuric acid, computational evidence also points to the participation of the bisulfate ion as a nucleophile. cdnsciencepub.com

Further computational explorations have evaluated multiple potential interconversion mechanisms. researchgate.net Through calculations at the B3LYP/6-311+G(d, p) level in the gas phase, one particular mechanism, denoted as mechanism D, was shown to have markedly lower activation energies for its transition states compared to other proposed pathways. researchgate.net These studies also highlight that the solvation effects of water play a crucial role in further reducing the activation energy barriers. researchgate.net

At very high acidities (above approximately 60% H2SO4), a different and faster reaction mechanism appears to dominate. cdnsciencepub.com Computational analysis suggests this pathway involves a second proton transfer to the already O-protonated benzamide. This is followed by the irreversible loss of an ammonium (B1175870) ion (+NH4) to form an acylium ion, which then reacts to form the carboxylic acid product. cdnsciencepub.com This latter mechanism had not been widely considered for amide hydrolysis prior to these computational investigations. cdnsciencepub.com

The initial and pivotal step in the acid-catalyzed hydrolysis is the protonation of the carbonyl oxygen atom of the amide group. researchgate.net Following this, the rate-determining step is typically the nucleophilic attack by a water molecule on the carbonyl carbon. researchgate.net

Transition State Analysis and Reaction Energetics

The analysis of transition states and the energetics of the hydrolysis reaction provide quantitative understanding of the process. Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been employed to calculate the energies of stationary points along the reaction coordinate. researchgate.net

For the acid hydrolysis of benzamides, specific activation energies have been calculated for the proposed "mechanism D". The activation energies for the first and second transition states (TS1 and TS2) were determined to be 106.24 kJ/mol and 107.37 kJ/mol, respectively, when calculated at the MP2/6-311++G(2d, 2p)//B3LYP/6-311+G(d, p) level. researchgate.net

Thermodynamic parameters associated with the transition states also offer mechanistic clues. For the hydrolysis in dilute acid, a large negative entropy of activation (ΔS‡) is observed, consistent with a highly ordered transition state involving three water molecules. cdnsciencepub.com In more concentrated acid, the transition state with one water molecule has a smaller negative ΔS‡. cdnsciencepub.com When the bisulfate ion acts as the nucleophile in very strong acid, the ΔS‡ becomes positive. cdnsciencepub.com Furthermore, the volume of activation for the reaction in dilute acid suggests a transition state that is not highly polar. cdnsciencepub.com

While focusing on alkaline hydrolysis, studies have shown that the process is characterized by two distinct free energy barriers: one for the formation of a tetrahedral intermediate and another for its breakdown to products, with the second transition state often being the rate-determining step. researchgate.net The accuracy of these computational approaches is supported by the good agreement between calculated free energy barriers and experimental values for the hydrolysis of various amides. nih.gov

Table 1: Calculated Activation Energies for Benzamide Hydrolysis (Mechanism D)

| Transition State | Activation Energy (kJ/mol) | Computational Level |

|---|---|---|

| TS1 | 106.24 | MP2/6-311++G(2d, 2p)//B3LYP/6-311+G(d, p) |

| TS2 | 107.37 | MP2/6-311++G(2d, 2p)//B3LYP/6-311+G(d, p) |

Data sourced from researchgate.net

Catalytic Reaction Mechanism Studies

The mechanism of catalyzed benzamide hydrolysis has been a key area of research. In acid catalysis, a pre-equilibrium proton transfer is a critical initial step. cdnsciencepub.com Experimental and computational data support the O-protonated benzamidium ion as the reactive species in the subsequent nucleophilic attack. cdnsciencepub.com

A comprehensive mechanistic framework for amide hydrolysis in strong acid media has been developed, primarily based on the AOT2 mechanism. cdnsciencepub.com This framework accounts for the changing nature of the transition state with acid concentration, specifically the number of water molecules involved. cdnsciencepub.com

Beyond proton catalysis, heterogeneous catalysts have also been investigated. The hydrolysis of benzamide can be catalyzed by mixed bismuth-molybdenum oxide catalysts (Bi-Mo-O). researchcommons.org Kinetic studies of this catalytic system revealed the reaction to be first-order. The catalytic activity is proposed to stem from the formation of Mo+5 active sites on the catalyst surface, resulting from a reaction between Bi+3 and Mo+6 ions. researchcommons.org The rate of reaction was observed to increase with the proportion of MoO3 in the catalyst. researchcommons.org

Acidic ion-exchange resins have also been utilized as catalysts for the hydrolysis of benzamide derivatives. researchcommons.org These solid acid catalysts offer advantages over homogeneous catalysts, such as ease of separation from the reaction mixture. researchcommons.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetic acid |

| Acetone |

| Acetonitrile (B52724) |

| Acetylbenzamide |

| Anandamide |

| Benzamide |

| Benzaldehyde |

| Benzoic acid |

| Bi2O3-2MoO3 |

| Bi2O3-3MoO3 |

| Bi2O3-MoO3 |

| Bismuth oxide (Bi2O3) |

| Dimethylamine |

| Dimethylformamide (DMF) |

| Glyoxal (B1671930) |

| Hydroxylamine (B1172632) hydrochloride |

| Isopropyl alcohol |

| Methyl oleate |

| Methylamine |

| Molybdenum trioxide (MoO3) |

| N-(tetrahydrofuran-2-yl)benzamide |

| N,N-dimethylacetamide (DMA) |

| N-methylacetamide |

| N-methylbenzamide |

| Oleamide |

| Perchloric acid |

| Sulfuric acid |

| Tetrahydrofuran (B95107) (THF) |

| Toluene-4-sulfonic acid (PTSA) |

| Trifluoroacetic acid (TFA) |

Reaction Chemistry and Mechanistic Investigations

Hydrolysis of Benzamide (B126) and its Derivatives in Acidic Media

The acid-catalyzed hydrolysis of benzamide is a cornerstone reaction for understanding amide stability and reactivity. It involves the cleavage of the amide bond to form benzoic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org The mechanism of this reaction has been the subject of extensive investigation, revealing a complex interplay of factors including acid concentration, temperature, and the nature of the solvent. acs.orgcdnsciencepub.com

Kinetic studies of the acid-catalyzed hydrolysis of benzamide and its N-methyl derivatives have been conducted across a wide range of acid concentrations (including H₂SO₄, HClO₄, HCl, and H₃PO₄) and temperatures. cdnsciencepub.comresearchgate.netrsc.org The reaction is typically first-order with respect to the amide and the acid in dilute solutions. researchgate.net However, the rate does not always increase linearly with acid concentration; it often reaches a maximum and then decreases in moderately concentrated acids. researchgate.net In very strong acid media (>60% H₂SO₄), the rate can increase again. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Table 1: Second-Order Rate Constants (k₂) for the Hydrolysis of Benzamide in Dilute Perchloric Acid at 100.8°C. cdnsciencepub.com

| Pressure (bar) | k₂ x 10⁵ (L mol⁻¹ s⁻¹) |

| 1 | 1.83 |

| 345 | 2.12 |

| 690 | 2.45 |

| 1034 | 2.84 |

| 1379 | 3.29 |

This table is interactive. You can sort and filter the data.

A central question in the mechanism of acid-catalyzed amide hydrolysis is the site of the initial protonation. Theoretical considerations and experimental evidence overwhelmingly support protonation on the carbonyl oxygen atom rather than the nitrogen atom. researchgate.netcdnsciencepub.com O-protonation is favored because it allows for resonance stabilization of the resulting conjugate acid, which is not possible with N-protonation. researchgate.net

In weakly to moderately acidic media, the accepted mechanism (termed A-2) involves the rate-determining attack of a water molecule on the O-protonated amide to form a tetrahedral intermediate. cdnsciencepub.commdpi.com Studies showing the absence of ¹⁸O exchange between the amide and the solvent suggest that the decomposition of this intermediate to products is much faster than its reversion to the reactants. rsc.orgcdnsciencepub.com

In more concentrated acidic solutions, the mechanism shifts. researchgate.netcdnsciencepub.commdpi.com An exhaustive analysis of kinetic data suggests a second mechanism takes over, which involves a second, rate-determining proton transfer to the O-protonated intermediate. cdnsciencepub.comresearchgate.netcdnsciencepub.com This is followed by, or occurs in concert with, the irreversible loss of an ammonium ion (+NH₄) to form a stable acylium ion intermediate. researchgate.netcdnsciencepub.com This acylium ion subsequently reacts with water or other nucleophiles present (like bisulfate) to yield the final carboxylic acid product. researchgate.netcdnsciencepub.com N-protonated intermediates are generally not considered to be on the main reaction pathway for the hydrolysis of typical benzamides. cdnsciencepub.com

The solvent environment plays a critical role in the hydrolysis of benzamide. The rate of hydrolysis has been measured in various mineral acids, including HCl, H₂SO₄, HClO₄, and H₃PO₄, demonstrating that the specific acid used can influence the reaction kinetics. rsc.org The effect of the solvent on the activity coefficients of the reactants and transition states is a key factor. For instance, measurements have shown that acids tend to "salt-in" unprotonated N,N-dimethylbenzamide, while salts generally "salt it out." rsc.org

The composition of the solvent, such as in dioxane-water mixtures, also affects the rate and mechanism. Studies on the hydrolysis of N-benzoyl benzamide in 30% (v/v) dioxane-water showed a second-order rate constant that varied with temperature. researchcommons.org The use of different solvents can alter the solvation of the transition state, thereby influencing the activation energy. researchcommons.org For example, the volume of activation for the hydrolysis of benzamide in dilute acid is significantly negative (-12.1 cm³ mol⁻¹), which is consistent with a bimolecular mechanism involving the approach of a water molecule, but suggests the transition state is not highly polar. cdnsciencepub.com

The number of water molecules participating in the rate-determining step of benzamide hydrolysis changes with the acidity of the medium. cdnsciencepub.com This has been a key finding from kinetic analyses using the excess acidity method. researchgate.netcdnsciencepub.com

In dilute acid: The mechanism involves the O-protonated substrate and multiple water molecules. It has been proposed that the transition state is cyclic, involving three water molecules. cdnsciencepub.com One water molecule acts as the nucleophile, while the other two act as a proton relay system, facilitating the proton transfers needed for the reaction. researchgate.netcdnsciencepub.com This is consistent with the large negative entropies of activation (ΔS‡) observed under these conditions. cdnsciencepub.com